3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene
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Overview
Description
3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene is an organic compound with a unique structure that includes a fluorine atom and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a suitable reagent to introduce the propene group. One common method is the Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form the desired alkene .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other alkylation methods that can be optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes.
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylphenyl isocyanate
- 3-Fluoro-4-methylphenyl isocyanate
- 4-Fluoro-3-methylphenylboronic acid
Uniqueness
3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene is unique due to its specific structural features, such as the position of the fluorine and methyl groups on the phenyl ring. These features can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
1-fluoro-2-methyl-4-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-8(2)6-10-4-5-11(12)9(3)7-10/h4-5,7H,1,6H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSKWYXUVSMHQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641128 |
Source
|
Record name | 1-Fluoro-2-methyl-4-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869493-79-8 |
Source
|
Record name | 1-Fluoro-2-methyl-4-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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